molecular formula C7H11ClO4S B15128796 Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate

Cat. No.: B15128796
M. Wt: 226.68 g/mol
InChI Key: RSYCXMCADYKZPW-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while nucleophilic substitution can yield various substituted cyclopentane derivatives .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate
  • This compound, trans
  • This compound, cis

Uniqueness

This compound is unique due to its specific structural features and reactivity. The presence of the chlorosulfonyl group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Its ability to form covalent bonds with biological molecules also distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 3-chlorosulfonylcyclopentane-1-carboxylate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

RSYCXMCADYKZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)S(=O)(=O)Cl

Origin of Product

United States

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